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Compound of Interest

2-formylamino-2-phenyl-propionic
Compound Name:

acid
CAS No.: 3381-60-0
Cat. No.: B8785089

Get Quote

Technical Guide: 2-Formylamino-2-phenyl-
propionic Acid
Executive Summary

2-Formylamino-2-phenyl-propionic acid (CAS: 3381-60-0), also recognized as N-formyl-a-
methylphenylglycine, is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it
represents an

-disubstituted amino acid where the

-carbon is quaternary, bearing a methyl group, a phenyl group, a carboxylic acid, and a formyl-
protected amine.

This compound serves as a critical intermediate in the synthesis of

-methylphenylglycine, a scaffold highly valued in peptidomimetics for its ability to induce stable
helical conformations and resist proteolytic degradation. Furthermore, the N-formyl moiety
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makes this compound a prime substrate for enzymatic kinetic resolution, enabling the
production of enantiomerically pure

-methyl amino acids.

Part 1: Chemical Identity & Physicochemical
Properties|[2][3]
Structural Analysis

Unlike canonical amino acids, the

-carbon in 2-formylamino-2-phenyl-propionic acid is achiral in terms of proton attachment
but chiral due to four distinct non-hydrogen substituents. This quaternary center imposes
significant steric hindrance, restricting bond rotation (

angles) when incorporated into peptides.

IUPAC Name: 2-Formamido-2-phenylpropanoic acid Common Synonyms: N-Formyl-a-
methylphenylglycine; (+)-N-Formyl-2-phenylalanine (ambiguous usage); 2-Formylamino-2-
phenylpropionic acid.

Key Properties Table
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Property Value /| Description

CAS Number 3381-60-0

Molecular Formula

Molecular Weight 193.20 g/mol

Physical State White to off-white crystalline solid

Solubilit Soluble in DMSO, Methanol, Ethanol; Sparingly
olubili
Y soluble in Water

~3.5 (COOH) (Estimated based on
Acidity (pKa)
-methyl amino acids)

Exists as (R)- and (S)-enantiomers; CAS 3381-
Chirality 60-0 often refers to the (+)-isomer or racemate

depending on grade.[2][3][4]

- Stable under standard conditions; Formyl group
Stability ] ]
hydrolyzes in strong acid/base.

Part 2: Synthesis & Production Methodologies

The synthesis of 2-formylamino-2-phenyl-propionic acid typically proceeds via the formation
of the parent amino acid (

-methylphenylglycine) followed by N-formylation. The quaternary center requires robust
methods such as the Bucherer-Bergs reaction or Strecker synthesis.

Synthesis Workflow (Graphviz)

2-Formylamino-2-phenyl-
propionic Acid

(NH4)2C03, KCN NaOH (aq), Reflux R
Acetophenone Bucherer-Bergs 5-Methyl-5-phenylhydantoin Hydrolysis 2-Amino-2-phenylpropanoic Acid | _ activation
(Starting Material) (Intermediate) (a-Methylphenylglycine)

Figure 1: Synthetic route via Bucherer-Bergs hydantoin intermediate.

Click to download full resolution via product page

Figure 1: Synthetic route via Bucherer-Bergs hydantoin intermediate.
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Detailed Experimental Protocol
Step 1: Synthesis of Parent Amino Acid (Bucherer-Bergs)

Reagents: Acetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0
eq).

Procedure: Dissolve reagents in 50% aqueous ethanol. Heat to 60°C for 24 hours. The
solution will precipitate 5-methyl-5-phenylhydantoin.

Hydrolysis: Reflux the hydantoin in 3M NaOH for 48 hours. Acidify to pH 6.0 with HCI to
precipitate 2-amino-2-phenylpropanoic acid.

Step 2: N-Formylation

This step converts the free amine to the formylamino derivative.

Reagents: 2-Amino-2-phenylpropanoic acid (10 mmol), Formic Acid (98%, 20 mL), Acetic
Anhydride (10 mL).

Activation: Pre-mix Formic Acid and Acetic Anhydride at 0°C to generate the mixed
anhydride (formyl acetate) in situ. Stir for 30 minutes.

Addition: Add the amino acid solid slowly to the mixture.

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC
(disappearance of ninhydrin-active spot).

Work-up: Quench with ice water (50 mL). Evaporate solvents under reduced pressure.
Recrystallize the residue from water/ethanol to yield 2-formylamino-2-phenyl-propionic
acid.

Part 3: Applications in Drug Discovery & Resolution
Enzymatic Kinetic Resolution

The N-formyl group is a classic "handle" for enzymatic resolution. Acylase enzymes (e.g.,

Acylase | from Aspergillus or Hog Kidney) are stereoselective.
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e Mechanism: The enzyme selectively hydrolyzes the L-enantiomer (or S-enantiomer) of the
N-formyl derivative back to the free amino acid, leaving the D-enantiomer (R-enantiomer) as
the unreacted N-formyl compound.

« Utility: This allows for the separation of the enantiomers of

-methylphenylglycine, which is difficult to achieve by crystallization alone.

Peptidomimetics

Incorporating this residue into peptides restricts the conformational space due to the Thorpe-
Ingold effect (gem-dimethyl effect analog).

» Helix Promotion: The steric bulk of the phenyl and methyl groups at the

-position forces the peptide backbone into helical turns (
-helix or
-helix).

e Protease Resistance: The lack of an

-proton prevents abstraction by proteases, significantly increasing the metabolic half-life of
peptide drugs.

Part 4: Analytical Characterization

To validate the identity of 2-formylamino-2-phenyl-propionic acid, the following spectral data
should be obtained.

Nuclear Magnetic Resonance (NMR)
e HNMR (DMSO-d6, 400 MHz):

o 1.75 (s, 3H,
) — Methyl group singlet.

o 7.20-7.45 (m, 5H,
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) — Phenyl aromatic protons.
o 8.05 (s, 1H,

) — Formyl proton (may appear as doublet if coupled to NH, or two rotamers).
o 8.80 (s, 1H,

) — Amide proton.
o 12.50 (brs, 1H,

) — Carboxylic acid.

Mass Spectrometry (ESI-MS)

o Positive Mode (

): Calculated

: Observed

» Negative Mode (

): Calculated

: Observed

Part 5: Safety & Handling

e GHS Classification: Warning.[4]

e Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious
eye irritation).

e Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to
avoid inhalation of dust.
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o Storage: Store at 2-8°C, desiccated. The formyl group is susceptible to slow hydrolysis if
exposed to moisture over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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